molecular formula C9H16Cl2N2 B2628000 2-Phenylpropane-1,3-diamine dihydrochloride CAS No. 78533-94-5

2-Phenylpropane-1,3-diamine dihydrochloride

Cat. No. B2628000
CAS RN: 78533-94-5
M. Wt: 223.14
InChI Key: WZRYMESFXWYIND-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Phenylpropane-1,3-diamine dihydrochloride is C9H16Cl2N2 . The molecular weight is 223.14 .


Physical And Chemical Properties Analysis

2-Phenylpropane-1,3-diamine dihydrochloride is a white to pale yellow crystalline powder. It is soluble in water, alcohol, and ether. The melting point is reported to be between 249-251°C .

Scientific Research Applications

Metal-directed Synthesis and DNA Cleavage

A study demonstrates the use of 2-Phenylpropane-1,3-diamine derivatives in the metal-directed synthesis of chiral acyclic pentaamine and pendant-arm macrocyclic hexaamine derived from amino acids. These compounds, through their complexation with copper, have shown the ability to promote the hydrolytic cleavage of plasmid DNA, suggesting potential applications in biochemistry and molecular biology (Robertson et al., 2004).

Asymmetric Synthesis

Another application involves the asymmetric synthesis of chiral 1,2-diamine ligands from 2-Phenylpropane-1,3-diamine derivatives, used as chiral auxiliaries for catalyzing reactions. For example, the synthesis of (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine demonstrates its utility in achieving high enantioselectivities in the Cu(II)-catalyzed asymmetric Henry reaction, which is significant for the development of enantioselective synthetic strategies (Cho et al., 2019).

Imidazoline Synthesis

Research on phenylalanine-derived imidazolines bearing heteroaromatic pendants showcases the conversion of 2-Phenylpropane-1,3-diamine derivatives into NH-imidazolines. These compounds, after being used as catalysts in the Cu(II)-catalyzed Henry reaction, have found applications in asymmetric synthesis, providing a method for the preparation of optically pure NH-imidazolines and their use in catalytic processes (Tydlitát et al., 2015).

Calcimimetic Activity

N1-Arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines have been identified for their calcimimetic properties. These compounds interact with the calcium sensing receptor (CaSR), suggesting potential therapeutic applications in treating disorders related to calcium homeostasis (Dauban et al., 2000).

Organic Synthesis and Drug Development

The synthesis and rearrangement of 3-Amino-2-Benzyl[1,2,4]Triazolo[4,3-a]Pyrimidinium Salts indicate the versatility of 2-Phenylpropane-1,3-diamine derivatives in organic synthesis. These compounds can be used to develop novel heterocyclic structures with potential applications in drug discovery and development (Astakhov & Chernyshev, 2012).

Safety And Hazards

The safety information for 2-Phenylpropane-1,3-diamine dihydrochloride indicates that it may form combustible dust concentrations in air . It is also known to cause serious eye irritation and is suspected of causing genetic defects . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-phenylpropane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c10-6-9(7-11)8-4-2-1-3-5-8;;/h1-5,9H,6-7,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRYMESFXWYIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpropane-1,3-diamine dihydrochloride

CAS RN

78533-94-5
Record name 2-phenylpropane-1,3-diamine dihydrochloride
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